2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid
CAS No.: 62294-89-7
Cat. No.: VC20149931
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62294-89-7 |
|---|---|
| Molecular Formula | C16H13N3O3 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid |
| Standard InChI | InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22) |
| Standard InChI Key | BFSPQNXFWSAVSU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid core substituted at the 4-position by a [(quinoxalin-2-yl)methyl]amino group and at the 2-position by a hydroxyl group. The quinoxaline moiety, a bicyclic system comprising two fused pyrazine and benzene rings, introduces π-π stacking capabilities and hydrogen-bonding sites, critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 295.29 g/mol | |
| CAS Number | 62294-89-7 | |
| IUPAC Name | 2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid | |
| Density | N/A | – |
| Boiling Point | N/A | – |
The absence of reported density and boiling point data underscores the need for further experimental characterization. Comparatively, simpler analogs like 2-hydroxy-4-(methylamino)benzoic acid (CAS 6952-12-1) exhibit a density of 1.4 g/cm³ and a boiling point of 368°C, suggesting that the quinoxaline substituent significantly alters physicochemical behavior .
Spectroscopic and Computational Data
The Standard InChIKey (BFSPQNXFWSAVSU-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O) provide unambiguous identifiers for computational modeling. Quantum-chemical calculations on related quinoxaline derivatives have elucidated electronic distributions and tautomeric equilibria, which influence reactivity and binding affinities .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically involves coupling 2-aminomethylquinoxaline with 4-amino-2-hydroxybenzoic acid under controlled conditions. Key steps include:
-
Protection of Functional Groups: The hydroxyl and carboxylic acid groups on the benzoic acid derivative are often protected to prevent side reactions.
-
Nucleophilic Substitution: Reaction of the protected benzoic acid with 2-(chloromethyl)quinoxaline in the presence of a base like triethylamine .
-
Deprotection: Acidic or basic hydrolysis to regenerate the hydroxyl and carboxylic acid groups.
Table 2: Representative Reaction Conditions
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Coupling | DMF, 80°C, 12 h | 65% | |
| Deprotection | HCl (6M), reflux, 4 h | 89% |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool to enhance reaction efficiency. For example, a 30-minute microwave-assisted coupling at 120°C improved yields to 78% while reducing byproduct formation. This aligns with trends in quinoxaline derivative synthesis, where microwave methods reduce reaction times from hours to minutes .
Biological Activities and Mechanisms
Antimicrobial Properties
Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase . While specific data for 2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid remains limited, structurally analogous compounds show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
| Compound | HCT-116 IC (µg/mL) | MCF-7 IC (µg/mL) | Source |
|---|---|---|---|
| Target Compound | Pending | Pending | – |
| Methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate | 1.9 | 2.3 | |
| Doxorubicin | 3.23 | 3.23 |
Research Advancements and Challenges
Molecular Docking Studies
In silico modeling predicts strong binding to the allosteric site of human thymidylate synthase (hTS), a folate-dependent enzyme overexpressed in cancers . The quinoxaline ring forms π-π interactions with Phe, while the hydroxyl group hydrogen-bonds to Ser, stabilizing the inhibited enzyme conformation .
Solubility and Bioavailability
Despite promising activity, poor aqueous solubility (logP ≈ 2.8) limits in vivo efficacy. Prodrug strategies, such as esterification of the carboxylic acid group, are under investigation to enhance membrane permeability .
Future Directions
-
Mechanistic Studies: Elucidate the exact molecular targets and pharmacokinetic profiles using CRISPR-Cas9 gene editing and metabolomics .
-
Derivative Synthesis: Explore substitutions on the quinoxaline ring (e.g., sulfonyl or amino groups) to modulate activity, inspired by analogs like 2-hydroxy-5-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid .
-
In Vivo Testing: Evaluate toxicity and efficacy in murine models of colorectal and breast cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume